N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide
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Overview
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide is a synthetic compound belonging to the xanthene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The xanthene core allows for interactions with biological membranes, potentially disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide
Uniqueness
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO3/c21-16-3-1-2-15-18(24)14-9-8-13(10-17(14)26-19(15)16)23-20(25)11-4-6-12(22)7-5-11/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDGEALAQTTYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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